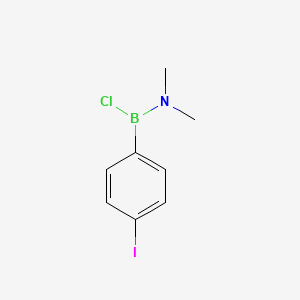
2-(Dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide typically involves the reaction of 3-hydroxyacetophenone with dimethylamine in the presence of a suitable catalyst. The reaction conditions may include:
- Temperature: 50-100°C
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as halides, amines
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino group and hydroxy group may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)-1-(4-hydroxyphenyl)ethanone
- 2-(Dimethylamino)-1-(2-hydroxyphenyl)ethanone
- 2-(Dimethylamino)-1-(3-methoxyphenyl)ethanone
Comparison
Compared to similar compounds, 2-(Dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide may exhibit unique properties due to the specific positioning of the hydroxy group on the phenyl ring. This positioning can influence the compound’s reactivity, biological activity, and overall stability.
Propriétés
Numéro CAS |
61186-12-7 |
|---|---|
Formule moléculaire |
C10H14BrNO2 |
Poids moléculaire |
260.13 g/mol |
Nom IUPAC |
2-(dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C10H13NO2.BrH/c1-11(2)7-10(13)8-4-3-5-9(12)6-8;/h3-6,12H,7H2,1-2H3;1H |
Clé InChI |
JDLOQCFGWYJUIZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=O)C1=CC(=CC=C1)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
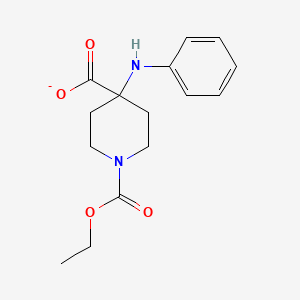
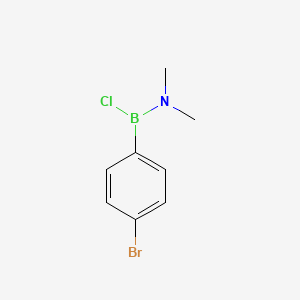
![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)

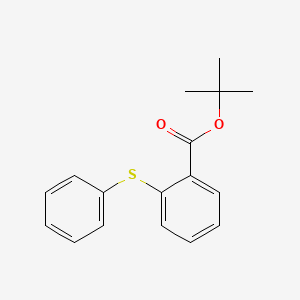

![N-[1-(2-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14591088.png)


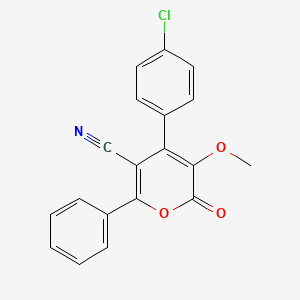
![1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14591108.png)
